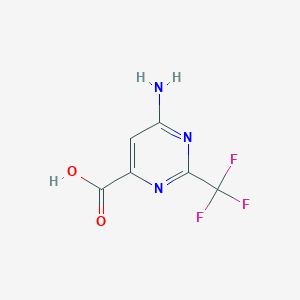

6-Amino-2-(trifluoromethyl)pyrimidine-4-carboxylic acid

Description

6-Amino-2-(trifluoromethyl)pyrimidine-4-carboxylic acid is a pyrimidine derivative characterized by a trifluoromethyl group at position 2 and an amino group at position 4. Its molecular formula is C₆H₄F₃N₃O₂, with a molecular weight of 207.11 g/mol. The compound’s structure combines electron-withdrawing (trifluoromethyl) and hydrogen-bonding (amino) groups, making it a versatile intermediate in medicinal chemistry, particularly for targeting enzymes or receptors requiring polar and hydrophobic interactions .

Properties

CAS No. |

1269292-72-9 |

|---|---|

Molecular Formula |

C6H4F3N3O2 |

Molecular Weight |

207.11 g/mol |

IUPAC Name |

6-amino-2-(trifluoromethyl)pyrimidine-4-carboxylic acid |

InChI |

InChI=1S/C6H4F3N3O2/c7-6(8,9)5-11-2(4(13)14)1-3(10)12-5/h1H,(H,13,14)(H2,10,11,12) |

InChI Key |

JLTGFYOXHZJVFL-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(N=C(N=C1N)C(F)(F)F)C(=O)O |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis typically proceeds via the following steps:

Formation of Key Intermediates:

- Preparation of compounds such as 4-dimethylamino-2-oxo-3-butenoic acid ethyl ester (Compound II).

- Generation of trifluoroacetamidine (Compound III) via thermal reaction of trifluoroacetamide (Compound VI) with a dehydrant, releasing trifluoroacetonitrile gas which is absorbed in liquefied ammonia.

-

- Compound II and Compound III are reacted under reflux in suitable solvents to form the target pyrimidine derivative (Compound I).

-

- The reaction mixture is cooled, concentrated under reduced pressure, and the product is precipitated by addition of water.

- The solid product is filtered, washed, and dried under vacuum to yield the desired 6-amino-2-(trifluoromethyl)pyrimidine-4-carboxylic acid or its ester derivatives.

Detailed Reaction Conditions and Reagents

Step 1: Preparation of Compound II

- React compound IV with compound V by heating at 80–120°C for 2–24 hours.

- Solvents used include mixtures of alcohols (e.g., ethanol), tetrahydrofuran (oxolane), and N,N-dimethylformamide (DMF).

Step 2: Preparation of Compound III

- Mix trifluoroacetamide (Compound VI) with a dehydrant such as phosphorus pentoxide or polyphosphoric acid.

- Heat the mixture from room temperature to 150°C over 24 hours, releasing trifluoroacetonitrile gas.

- Pass the gas through an absorber containing liquefied ammonia cooled below -40°C to form Compound III.

- Yield is approximately 84% after distillation.

Step 3: Formation of Compound I

- Combine Compound II and Compound III in solvents such as ethanol, methanol, acetonitrile, tetrahydrofuran, or dioxane.

- Stir and reflux the mixture for about 2 hours.

- Cool, concentrate, and precipitate the product by addition of water.

- Filter and dry the solid to obtain the product with yields around 82%.

Reaction Scheme Summary

| Step | Reactants | Conditions | Solvent(s) | Product/Intermediate | Yield (%) |

|---|---|---|---|---|---|

| 1 | Compound IV + Compound V | 80–120°C, 2–24 h | Alcohols, oxolane, DMF | Compound II | Not specified |

| 2 | Trifluoroacetamide + Dehydrant | 100–150°C, 24 h | None (gas passed into NH3) | Compound III | 84 |

| 3 | Compound II + Compound III | Reflux, ~2 h | Ethanol, methanol, acetonitrile, oxolane, dioxane | 6-Amino-2-(trifluoromethyl)pyrimidine-4-carboxylic acid (Compound I) | 82 |

Advantages of the Method

- The method addresses prior art deficiencies by enabling easier manipulation and scalability.

- The use of trifluoroacetamidine formed in situ ensures a controlled and efficient reaction.

- The process allows preparation of various derivatives by modifying substituents (e.g., esters, salts).

- The reaction conditions are mild enough to maintain product integrity and allow for good yields.

Summary and Perspectives from Varied Sources

| Aspect | Details |

|---|---|

| Synthetic Approach | Multi-step synthesis involving condensation of trifluoroacetamidine with pyrimidine intermediates |

| Key Reagents | Trifluoroacetamide, phosphorus pentoxide, liquefied ammonia, various solvents |

| Reaction Conditions | Heating (80–150°C), reflux, controlled gas absorption in liquefied ammonia |

| Yield and Purity | High yields (~82–84%), good purity suitable for further application |

| Application Potential | Medicinal chemistry, especially antitubercular drug development |

| Advantages | Scalable, controllable, adaptable for derivatives |

| Limitations | Requires handling of reactive intermediates and low-temperature ammonia absorption |

The method described in the patent remains the most comprehensive and authoritative source for the preparation of 6-amino-2-(trifluoromethyl)pyrimidine-4-carboxylic acid, supported by detailed reaction conditions, examples, and yields. Biological studies underscore the relevance of this compound class in drug discovery, particularly for tuberculosis treatment.

Chemical Reactions Analysis

Types of Reactions

6-Amino-2-(trifluoromethyl)pyrimidine-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions, often in the presence of a base like sodium hydride (NaH).

Major Products

Oxidation: Nitro derivatives of the pyrimidine ring.

Reduction: Alcohol derivatives of the carboxylic acid group.

Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Antitumor Activity

Research has indicated that derivatives of 6-amino-2-(trifluoromethyl)pyrimidine-4-carboxylic acid exhibit potent antitumor properties. For instance, compounds derived from this pyrimidine scaffold have been evaluated for their ability to inhibit cancer cell proliferation. Studies have shown that modifications at the 4-position can enhance efficacy against specific cancer types, highlighting the importance of structure-activity relationships (SAR) in optimizing therapeutic agents .

Antitubercular Agents

The compound has also been explored as a potential antitubercular agent. A series of pyrimidine derivatives, including those with the trifluoromethyl substitution, have demonstrated activity against Mycobacterium tuberculosis without cross-resistance to conventional drugs. This suggests a novel mechanism of action, which is crucial for developing new treatments for tuberculosis .

Cognitive Function Improvement

Recent studies have identified derivatives of this compound as selective inhibitors of phosphodiesterase 2A (PDE2A), which plays a role in cognitive function. These compounds showed promise in improving cognitive performance in preclinical models, indicating potential therapeutic applications in neuropsychiatric disorders such as schizophrenia and Alzheimer’s disease .

Agricultural Applications

Herbicides and Plant Growth Regulators

6-Amino-2-(trifluoromethyl)pyrimidine-4-carboxylic acid and its derivatives are being investigated for their herbicidal properties. The trifluoromethyl group enhances the lipophilicity and metabolic stability of these compounds, making them effective as herbicides. Research has shown that certain derivatives can inhibit plant enzymes involved in growth regulation, leading to effective weed control strategies .

Fungicides

The compound's derivatives have also been studied for antifungal activity. By targeting specific fungal receptors or enzymes, these pyrimidine-based compounds can disrupt fungal growth, offering potential solutions for crop protection against fungal pathogens .

Structure-Activity Relationship Studies

Understanding the SAR of 6-amino-2-(trifluoromethyl)pyrimidine-4-carboxylic acid is critical for optimizing its applications. Various studies have systematically varied substituents on the pyrimidine ring to assess their impact on biological activity:

| Substituent Position | Modification | Effect on Activity |

|---|---|---|

| 4 | Hydroxyl group | Increased antitumor potency |

| 5 | Methyl group | Enhanced selectivity for PDE2A |

| 6 | Alkyl chain | Improved solubility and bioavailability |

These modifications illustrate how subtle changes can significantly influence the pharmacological profile of the compounds derived from this core structure.

Mechanism of Action

The mechanism of action of 6-Amino-2-(trifluoromethyl)pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The amino group can form hydrogen bonds with active sites of enzymes, inhibiting their activity and affecting various biochemical pathways .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Effects at Position 6

The 6-amino group distinguishes this compound from analogues with other substituents at position 5. Key comparisons include:

- 6-Methyl substituent: In RBP4 antagonists (e.g., compound 33, 6-methyl-2-(trifluoromethyl)pyrimidine-4-carboxylic acid), the methyl group enhances binding affinity (RBP4 SPA IC₅₀ = 9.6 nM) but reduces functional activity compared to the amino-substituted analogue .

- 6-Mercapto substituent: 6-Amino-2-mercapto-5-methylpyrimidine-4-carboxylic acid demonstrates hypolipidemic activity in rodents, suggesting that sulfur-containing groups may influence metabolic pathways distinct from trifluoromethyl derivatives .

Substituent Effects at Position 2

The 2-trifluoromethyl group is critical for electronic and steric effects:

- 2-Chloro substituent: 2-Chloro-6-(trifluoromethyl)pyrimidine-4-carboxylic acid (CAS: 306960-80-5) lacks the amino group but shares the trifluoromethyl moiety.

- 2-Methylthio substituent : 5-Chloro-2-(methylthio)pyrimidine-4-carboxylic acid (CAS: 61727-33-1) introduces a sulfur atom, which may enhance lipophilicity but reduce electronic withdrawal compared to trifluoromethyl .

Ring System Variations

- Nicotinic acid derivatives: 6-Amino-2-(trifluoromethyl)nicotinic acid (CAS: 1060810-75-4) replaces the pyrimidine ring with a pyridine ring.

- Bicyclic antagonists : Compounds such as 6-methyl-2-((3aR,5r,6aS)-5-(2-(trifluoromethyl)phenyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)pyrimidine-4-carboxylic acid (compound 36) incorporate complex bicyclic systems, improving target selectivity but increasing synthetic complexity .

Structure-Activity Relationship (SAR) Insights

Key findings from SAR studies (Table 1):

Table 1: Comparative SAR of Pyrimidine-4-carboxylic Acid Derivatives

Physicochemical and Pharmacokinetic Properties

- Solubility: The amino group at position 6 improves aqueous solubility compared to methyl or chloro substituents, critical for oral bioavailability .

- Metabolic Stability : The trifluoromethyl group resists oxidative metabolism, extending half-life relative to mercapto or hydroxyl analogues .

- Lipophilicity : LogP values are influenced by the trifluoromethyl group (increasing lipophilicity) and polar substituents (decreasing it), affecting blood-brain barrier penetration .

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 6-Amino-2-(trifluoromethyl)pyrimidine-4-carboxylic acid, and what are the critical reaction conditions?

- Methodological Answer : The compound can be synthesized via sequential functionalization of the pyrimidine ring. A common approach involves:

Chlorination : Reacting 2-(trifluoromethyl)pyrimidine with chlorine gas under catalytic conditions to introduce a chlorine atom at position 6 .

Amination : Substituting the chlorine group with an amine using ammonia or alkylamines under controlled pH and temperature (e.g., 60–80°C in ethanol/water mixtures) .

Carboxylic Acid Formation : Oxidation of a methyl or hydroxymethyl substituent at position 4 using KMnO₄ or CrO₃ in acidic media to yield the carboxylic acid moiety .

- Key Considerations : Catalyst choice (e.g., palladium for cross-coupling) and solvent polarity significantly impact intermediate stability and yield .

Q. How can researchers validate the structural identity and purity of this compound?

- Analytical Workflow :

- Nuclear Magnetic Resonance (NMR) : Confirm substitution patterns (e.g., trifluoromethyl at position 2 via ¹⁹F NMR, amino group at position 6 via ¹H NMR) .

- High-Performance Liquid Chromatography (HPLC) : Assess purity (>95% typical for research-grade material) using reverse-phase C18 columns with UV detection at 254 nm .

- Mass Spectrometry (MS) : Verify molecular weight (e.g., [M+H]⁺ peak at m/z 252.1 for C₆H₅F₃N₃O₂) .

- Data Table :

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₆H₅F₃N₃O₂ | |

| Canonical SMILES | C1=C(C(=NC(=N1)C(F)(F)F)N)C(=O)O | |

| InChI Key | UQLPLJKPRIYXRJ-UHFFFAOYSA-N |

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of 6-Amino-2-(trifluoromethyl)pyrimidine-4-carboxylic acid?

- Variables to Test :

- Catalyst Loading : Palladium (0) catalysts (e.g., Pd(PPh₃)₄) at 2–5 mol% enhance cross-coupling efficiency in intermediate steps .

- Temperature : Amination proceeds optimally at 70°C; higher temperatures risk decomposition of the trifluoromethyl group .

- Solvent System : Polar aprotic solvents (e.g., DMF) improve solubility during oxidation, but aqueous ethanol minimizes side reactions in amination .

- Contradiction Note : While some protocols use chlorination with Cl₂ gas, others employ N-chlorosuccinimide (NCS) for safer handling. Comparative studies are needed to resolve yield discrepancies .

Q. What strategies address discrepancies in reported biological activities of pyrimidine derivatives?

- Case Study : Conflicting antimicrobial data may arise from:

Structural Analogues : Minor substitutions (e.g., chloro vs. methoxy groups) alter pharmacokinetics. Compare 6-Amino-2-(trifluoromethyl)pyrimidine-4-carboxylic acid with analogues like 6-(4-Methoxyphenyl)pyrimidine-4-carboxylic acid .

Assay Conditions : Variances in bacterial strain susceptibility (e.g., E. coli vs. S. aureus) or incubation times require standardization .

- Recommendation : Use isogenic strain panels and dose-response curves (IC₅₀) to normalize activity profiles .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Guidelines :

- Storage : Keep in airtight containers at –20°C to prevent hydrolysis of the carboxylic acid group .

- Personal Protective Equipment (PPE) : Use nitrile gloves and fume hoods during synthesis to avoid inhalation/contact .

- Waste Disposal : Neutralize acidic byproducts with bicarbonate before aqueous disposal .

Data Contradiction Analysis

Q. How should researchers interpret conflicting solubility data for this compound?

- Observed Discrepancies : Some studies report solubility in DMSO (>10 mg/mL), while others note limited solubility in aqueous buffers (pH 7.4).

- Resolution Strategy :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.